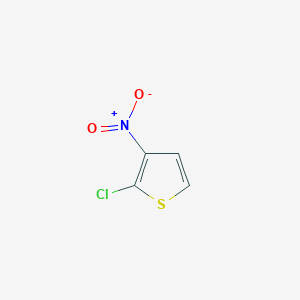

2-氯-3-硝基噻吩

描述

2-Chloro-3-nitrothiophene is a compound that belongs to the class of nitrothiophenes, which are known for their diverse applications in materials science and pharmaceutical chemistry. The structure of 2-chloro-3-nitrothiophene has been studied in detail using gas electron diffraction and quantum chemical calculations, revealing a planar minimum energy molecular conformation with specific bond lengths and angles .

Synthesis Analysis

The synthesis of 2-chloro-3-nitrothiophene and its derivatives can be achieved through various methods. One approach involves the reaction of 1,4-dithane-2,5-diol with nitroalkenes in the presence of triethylamine, followed by microwave irradiation on acidic alumina with chloranil to produce 3-nitro-2-substituted thiophenes . Another method utilizes the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones catalyzed by tetrabutylammonium bromide (TBAB) . Additionally, highly chlorinated 2-nitrobutadiene derivatives can be cyclized to form perfunctionalized 3-amino-4-nitrothiophenes .

Molecular Structure Analysis

The equilibrium structure of 2-chloro-3-nitrothiophene has been determined through electron diffraction data and quantum chemical calculations. The molecule exhibits a planar conformation with specific bond lengths and angles, such as the C-N and C-Cl bond lengths and the angles between the thiophene ring and the substituents .

Chemical Reactions Analysis

2-Chloro-3-nitrothiophene can participate in various chemical reactions due to the presence of reactive nitro and chloro groups. The nitro group allows for redox reactions, as demonstrated by the synthesis of dinitro and quinodimethane derivatives of terthiophene, which can be both oxidized and reduced . The chloro group can act as a leaving group, as seen in the synthesis of 2-alkylthio-3-nitrothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-nitrothiophene derivatives have been extensively studied. For instance, the crystal structure, spectroscopic properties, and quantum mechanical calculations of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, have been characterized, providing insights into the molecular orbitals, electrostatic potential map, and nonlinear optical properties . Similarly, the structure-activity relationships of biologically active 2-nitrothiophenes have been correlated with their electronic properties, such as HOMO energies and total atomic charges .

科学研究应用

分子结构和内部旋转

通过气体电子衍射和量子化学计算,已经探索了2-氯-3-硝基噻吩的平衡结构和内部旋转。这些研究有助于理解分子的动态行为和结构特性,这对其在各个领域的应用,包括材料科学和药理学,至关重要(Kovtun, Kochikov, Ivanov, & Tarasov, 2015)。

结构-活性关系

已经研究了2-氯-3-硝基噻吩及其衍生物的结构和电子性质,特别是对抗某些细菌的生物活性。了解这些关系有助于设计更有效的化合物,用于治疗或抗菌应用(Morley & Matthews, 2006)。

合成方法

已经开发了创新的2-氯-3-硝基噻吩衍生物的合成技术。这些方法提高了生产这些化合物的效率,这对它们在各个科学领域的应用至关重要(Rao & Vasantham, 2009)。

安全和危害

2-Chloro-3-nitrothiophene is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Relevant Papers The relevant papers retrieved include studies on the biological activity of some nitrothiophenes . The series displays a wide range of activities with 2-chloro-3,5-dinitrothiophene showing the highest activity against all three organisms . Another paper discusses the internal rotation and equilibrium structure of 2-chloro-3-nitrothiophene .

作用机制

Target of Action

Nitrothiophenes, in general, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple cellular targets .

Mode of Action

The mode of action of 2-Chloro-3-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the halogen . This interaction can lead to changes in the cellular environment and potentially disrupt normal cell function .

Biochemical Pathways

Given its structural similarity to other nitrothiophenes, it may interfere with pathways involving sulfur-containing proteins or simpler thiols inside the cell .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . These properties suggest that the compound could have good bioavailability.

Result of Action

Based on its mode of action, it can be inferred that the compound may cause disruption in normal cellular function by interacting with sulfur-containing proteins or simpler thiols inside the cell .

属性

IUPAC Name |

2-chloro-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPRGOSJWUNETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277491 | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-nitrothiophene | |

CAS RN |

5330-98-3 | |

| Record name | 5330-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-3-nitrothiophene in heterocyclic chemistry?

A1: 2-chloro-3-nitrothiophene serves as a versatile building block for synthesizing various thieno-anellated heterocycles. Its reactivity stems from the presence of the chlorine atom, which can be readily substituted by nucleophiles like amines, alcohols, and thiols []. This property enables the creation of diverse structures with potential biological activity.

Q2: How is 2-chloro-3-nitrothiophene utilized in the development of potential GABA-receptor ligands?

A2: Researchers have explored modifying the structure of a known bioactive quinoxaline derivative, aiming to create compounds with improved pharmacological profiles []. By utilizing 2-chloro-3-nitrothiophene as a starting material, they synthesized a series of imidazo-thieno-thiazines. These compounds represent structural modifications of the original quinoxaline derivative and hold potential as GABA-receptor ligands with potentially reduced side effects.

Q3: Can you provide examples of specific heterocyclic systems that have been synthesized using 2-chloro-3-nitrothiophene as a starting material?

A3: Certainly! 2-Chloro-3-nitrothiophene has been successfully employed in the synthesis of various heterocyclic systems. Some examples include:

- Thieno[2,3-b]pyrazines: These compounds were investigated as bioisosteres for quinoxaline derivatives exhibiting HIV-1 reverse transcriptase inhibition [].

- Imidazo[1,5-d]thieno[2,3-b][1,4]-thiazines: This class of compounds was explored as potential GABA-receptor ligands [].

- Thieno[2,3-b][1,4]oxazine ring system: This synthesis pathway highlights the versatility of 2-chloro-3-nitrothiophene in accessing diverse heterocyclic structures [].

- 4H-thieno[3,2-b]pyrrol-5(6H)-one: This synthesis demonstrates the utility of 2-chloro-3-nitrothiophene in constructing fused heterocycles [].

Q4: Has there been any research on the structural properties of 2-chloro-3-nitrothiophene itself?

A4: Yes, researchers have investigated the internal rotation and equilibrium structure of 2-chloro-3-nitrothiophene using a combination of gas electron diffraction and quantum chemical calculations []. This type of study provides insights into the molecule's preferred conformation and its potential influence on reactivity.

Q5: Are there studies exploring the synthesis of thiophene-fused azepinoindoles using 2-chloro-3-nitrothiophene?

A5: Yes, researchers have utilized 2-chloro-3-nitrothiophene to synthesize thiophene-fused azepino[5,4,3-cd]indoles []. This involved reacting 2-chloro-3-nitrothiophene with indolylzinc chloride, followed by reduction and acylation to yield 3-(3-acylaminothien-2-yl)indoles. These intermediates then underwent cyclization to form the desired thiophene-fused azepinoindoles. This highlights the versatility of 2-chloro-3-nitrothiophene in constructing complex heterocyclic systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)